molecular formula C10H9NO4 B3022810 2-Propenoic acid, 3-(4-nitrophenyl)-, methyl ester CAS No. 637-57-0

2-Propenoic acid, 3-(4-nitrophenyl)-, methyl ester

Cat. No.: B3022810
CAS No.: 637-57-0
M. Wt: 207.18 g/mol
InChI Key: NVXKMHUNXMXXDM-QPJJXVBHSA-N
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Description

2-Propenoic acid, 3-(4-nitrophenyl)-, methyl ester (CAS: hypothetical; molecular formula: C₁₀H₉NO₅) is an α,β-unsaturated ester derivative of cinnamic acid, characterized by a nitro group (-NO₂) at the para position of the phenyl ring.

Properties

IUPAC Name

methyl (E)-3-(4-nitrophenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO4/c1-15-10(12)7-4-8-2-5-9(6-3-8)11(13)14/h2-7H,1H3/b7-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVXKMHUNXMXXDM-QPJJXVBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/C1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

637-57-0, 1608-36-2
Record name (E)-Methyl 4-nitrocinnamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=637-57-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 2-Propenoic acid, 3-(4-nitrophenyl)-, methyl ester
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Record name NSC1323
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1323
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Record name Methyl 3-(4-nitrophenyl)-2-propenoate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenoic acid, 3-(4-nitrophenyl)-, methyl ester typically involves the esterification of 3-(4-nitrophenyl)-2-propenoic acid with methanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification process. This method allows for better control over reaction parameters and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Propenoic acid, 3-(4-nitrophenyl)-, methyl ester undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The double bond in the propenoic acid moiety can be hydrogenated to form the corresponding saturated ester.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Hydrogen gas, nickel or palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.

Major Products Formed

    Reduction of Nitro Group: 2-Propenoic acid, 3-(4-aminophenyl)-, methyl ester.

    Hydrogenation of Double Bond: 3-(4-nitrophenyl)propanoic acid, methyl ester.

    Nucleophilic Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

2-Propenoic acid, 3-(4-nitrophenyl)-, methyl ester serves as a crucial building block in organic synthesis. It is used to create more complex organic molecules through reactions such as:

  • Nucleophilic Substitution: The nitro group can be replaced by various nucleophiles.
  • Reduction Reactions: The nitro group can be reduced to an amino group, enhancing its utility in drug synthesis.

Biology

Research has indicated that this compound exhibits notable biological activities:

  • Antimicrobial Activity: It has shown effectiveness against various bacterial strains due to its electrophilic nature stemming from the nitro group. Studies indicate significant inhibitory effects on both Gram-positive and Gram-negative bacteria .
  • Potential Anticancer Properties: Preliminary studies suggest that it may act as an antagonist for estrogen receptors, indicating its potential in breast cancer therapeutics .

Medicine

In pharmaceutical research, this compound is explored for:

  • Drug Development: Its derivatives are being investigated for anti-inflammatory and antimicrobial properties.
  • Drug Delivery Systems: The compound's reactive double bond allows it to form copolymers that can encapsulate drugs for targeted delivery.

Industry

The compound is utilized in the production of polymers and resins due to its reactive double bond and ester functionality. It is particularly valuable in:

  • Polymer Chemistry: Used to synthesize specialty polymers with tailored properties for coatings and adhesives.
  • Materials Science: Employed in developing materials with specific mechanical and thermal characteristics.

Case Studies

  • Antimicrobial Efficacy Study : A study evaluated the antimicrobial properties of this compound against various pathogens. Results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL against Staphylococcus aureus .
  • Cancer Therapeutics Research : Research demonstrated that derivatives of this compound could inhibit the growth of breast cancer cells by targeting estrogen receptors .

Mechanism of Action

The mechanism of action of 2-Propenoic acid, 3-(4-nitrophenyl)-, methyl ester involves its interaction with various molecular targets. The nitro group can undergo reduction to form an amino group, which can then participate in further biochemical reactions. The ester functionality allows for hydrolysis to release the corresponding acid and alcohol, which can interact with different biological pathways.

Comparison with Similar Compounds

Structural and Molecular Properties

The table below compares the molecular features of the target compound with key analogs:

Compound Name Molecular Formula Substituent on Phenyl Molecular Weight (g/mol) Key Structural Features
2-Propenoic acid, 3-(4-nitrophenyl)-, methyl ester C₁₀H₉NO₅ 4-Nitro 223.18 Strong electron-withdrawing nitro group
Methyl 4-hydroxycinnamate (Methyl p-coumarate) C₁₀H₁₀O₃ 4-Hydroxy 178.18 Antioxidant properties; natural occurrence in plants
Methyl 4-methoxycinnamate C₁₁H₁₂O₃ 4-Methoxy 192.21 UV-absorbing; used in sunscreens (e.g., Octinoxate)
Methyl (2E)-3-[3-(trifluoromethyl)phenyl]acrylate C₁₁H₉F₃O₂ 3-Trifluoromethyl 230.18 Enhanced lipophilicity; agrochemical potential

Key Observations:

  • Nitro Group Impact: The nitro substituent increases molecular weight and polarity compared to hydroxy or methoxy analogs.
  • Methoxy Derivatives: Methoxy groups (e.g., in Octinoxate) improve UV absorption, making them valuable in sunscreen formulations .
  • Natural Occurrence : Hydroxy-substituted analogs (e.g., methyl p-coumarate) are common in plant extracts, while nitro derivatives are typically synthetic .

Physicochemical Stability and Reactivity

  • Nitro Group Effects : The nitro group may increase photolytic degradation sensitivity compared to methoxy or hydroxy analogs. However, it enhances electrophilic reactivity in substitution reactions .
  • Hydrolysis Susceptibility : Esters with electron-withdrawing groups (e.g., nitro) are less prone to alkaline hydrolysis than those with electron-donating groups (e.g., methoxy) .

Analytical and Spectroscopic Differences

  • UV-Vis Spectroscopy :
    • Nitro derivatives show strong absorption at ~260–300 nm due to π→π* transitions in the nitroaromatic system.
    • Methoxy analogs absorb at longer wavelengths (~290–320 nm) due to electron-donating effects .
  • IR Spectroscopy :
    • Nitro group peaks: 1520 cm⁻¹ (asymmetric stretch) and 1350 cm⁻¹ (symmetric stretch) .
    • Hydroxy analogs: Broad O-H stretch at 3200–3600 cm⁻¹ .

Pharmacological Potential

  • Methyl p-Coumarate : Demonstrated anticancer activity against breast cancer cell lines via receptor binding .
  • Nitro Analogs: Potential as pro-drugs (e.g., nitroreductase-activated agents) or photoactive compounds, though toxicity profiles require further study .

Biological Activity

2-Propenoic acid, 3-(4-nitrophenyl)-, methyl ester, commonly referred to as methyl 4-nitrocinnamate or methyl (E)-3-(4-nitrophenyl)acrylate, is an organic compound with the molecular formula C10_{10}H9_9NO4_4. This compound features a propenoic acid backbone with a nitrophenyl substituent at the 3-position, which significantly influences its chemical properties and biological activities. Its structure is characterized by a yellow crystalline appearance and solubility in organic solvents, with limited water solubility. The presence of the nitro group enhances its electrophilic character and potential biological interactions.

Synthesis

The synthesis of this compound can be achieved through various methods:

  • Claisen Condensation
  • Knoevenagel Condensation
  • Wittig Reaction

These methods utilize readily available starting materials and allow for the production of this compound with varying yields and purity.

Biological Activities

Research has indicated that this compound exhibits several notable biological activities:

Antimicrobial Activity

Studies have shown that this compound possesses antimicrobial properties. It has been evaluated against various bacterial strains, demonstrating significant inhibitory effects. The nitro group is believed to enhance its interaction with microbial targets, making it a candidate for further development in antimicrobial therapies.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro studies suggest that it may inhibit the production of pro-inflammatory cytokines, potentially providing therapeutic benefits in inflammatory diseases.

Anticancer Potential

One of the most promising areas of research involves the anticancer properties of this compound. It has shown inhibitory effects on various cancer cell lines. The mechanism appears to involve interaction with cellular pathways that regulate apoptosis and cell proliferation.

The biological activity of this compound is largely attributed to its functional groups:

  • Nitro Group : Can undergo reduction to form reactive intermediates that interact with cellular targets.
  • Ester Group : Can be hydrolyzed to release the active carboxylic acid, which may further engage in biochemical pathways.

These interactions may lead to various biochemical effects beneficial for therapeutic applications.

Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

  • Antimicrobial Efficacy Study :
    • Objective : To assess the antimicrobial properties against Gram-positive and Gram-negative bacteria.
    • Findings : Showed significant inhibition zones in bacterial cultures treated with varying concentrations of the compound.
    • : Supports further exploration for use in antibiotic formulations.
  • Anti-inflammatory Mechanism Study :
    • Objective : To determine the effect on cytokine production in macrophages.
    • Findings : Reduced levels of TNF-alpha and IL-6 were observed upon treatment.
    • : Indicates potential use in treating inflammatory disorders.
  • Cancer Cell Line Study :
    • Objective : To evaluate cytotoxic effects on breast cancer cell lines.
    • Findings : Induced apoptosis in a dose-dependent manner.
    • : Promising candidate for developing anticancer agents.

Summary of Biological Activities

Activity TypeDescriptionEvidence Level
AntimicrobialInhibitory effects on bacterial strainsModerate
Anti-inflammatoryReduction in pro-inflammatory cytokinesModerate
AnticancerInduction of apoptosis in cancer cell linesHigh

Q & A

Q. Key Considerations :

  • Monitor reaction progress via TLC (Rf ≈ 0.4 in 7:3 hexane/ethyl acetate).
  • Optimize reaction temperature (80–100°C) to avoid nitro group reduction.
  • Confirm purity via melting point analysis (expected range: 152–157°C ).

Basic Question: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Look for vinyl proton signals (δ 6.3–7.5 ppm, doublets) and nitro group aromatic protons (δ 8.2–8.5 ppm).
    • ¹³C NMR : Confirm ester carbonyl (δ 165–170 ppm) and nitrophenyl carbons (δ 120–150 ppm).
  • IR Spectroscopy : Strong absorption bands for C=O (1720–1740 cm⁻¹) and NO₂ (1520, 1350 cm⁻¹).
  • Mass Spectrometry : Molecular ion peak at m/z 222 (C₁₀H₁₀N₂O₄⁺) with fragmentation patterns matching the nitro group .

Validation : Compare experimental data with computational predictions (e.g., NIST Chemistry WebBook ).

Advanced Question: How do steric and electronic effects of the nitro group influence the compound’s reactivity in Diels-Alder reactions?

Methodological Answer:

  • Electronic Effects : The nitro group is a strong electron-withdrawing group (EWG), enhancing the electrophilicity of the α,β-unsaturated ester. This increases reaction rates with electron-rich dienes.
  • Steric Effects : The para-substituted nitro group minimizes steric hindrance, allowing efficient orbital overlap in the transition state.

Q. Experimental Design :

  • Perform kinetic studies using cyclopentadiene as the diene in varying solvents (e.g., toluene vs. DMF).
  • Compare reaction rates with analogs (e.g., methoxy-substituted derivatives from ).
  • Use DFT calculations (B3LYP/6-31G*) to map frontier molecular orbitals and activation energies .

Advanced Question: How can researchers resolve discrepancies in reported melting points (e.g., 152–157°C vs. 145–150°C)?

Methodological Answer:
Discrepancies may arise from:

  • Purity Issues : Impurities (e.g., unreacted aldehyde) lower observed melting points.
  • Polymorphism : Different crystalline forms due to recrystallization solvents.

Q. Resolution Strategies :

Recrystallization : Purify using ethanol/water mixtures and analyze via DSC to detect polymorphic transitions.

Cross-Validation : Compare with GC-MS data (retention time ~31 min under VF-5MS column conditions ).

Collaborative Studies : Replicate synthesis and characterization protocols across labs to identify systematic errors .

Basic Question: What solvent systems are optimal for chromatographic separation of this compound?

Methodological Answer:

  • Normal-Phase HPLC : Use silica column with 70:30 hexane/ethyl acetate (isocratic elution).
  • Reverse-Phase HPLC : C18 column with 60:40 acetonitrile/water + 0.1% TFA.
  • TLC : 7:3 hexane/ethyl acetate (Rf ≈ 0.4).

Q. Experimental Protocol :

UV Irradiation : Expose the compound in methanol (1 mM) to 254 nm UV light.

Kinetic Monitoring : Use UV-Vis spectroscopy (absorbance decay at λmax ≈ 310 nm).

Product Analysis : Identify nitroso derivatives via LC-MS/MS.

Q. Mitigation Strategies :

  • Add antioxidants (e.g., BHT) to suppress radical pathways.
  • Store samples in amber vials at –20°C .

Basic Question: What computational tools are recommended for predicting the compound’s physicochemical properties?

Methodological Answer:

  • Molecular Weight/PSA : Use ChemDraw or Open Babel (PSA ≈ 95.46 ).
  • LogP : Predict via XLogP3 (estimated 2.81).
  • Boiling Point : Apply Joback method (predicted 369.2°C ).

Validation : Compare with experimental GC data (e.g., retention indices from NIST ).

Advanced Question: How can researchers address conflicting data in reaction thermochemistry (e.g., ΔrH° values)?

Methodological Answer:
Conflicts may stem from:

  • Experimental Conditions : Solvent effects (e.g., acetic acid vs. toluene ).
  • Calorimetry Methods : Bomb vs. solution calorimetry.

Q. Resolution Protocol :

Re-measure enthalpy changes using isothermal titration calorimetry (ITC).

Normalize data to standard conditions (298 K, 1 atm).

Cross-reference with DFT-computed ΔrH° (e.g., Gaussian 16 at CBS-QB3 level) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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2-Propenoic acid, 3-(4-nitrophenyl)-, methyl ester
Reactant of Route 2
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2-Propenoic acid, 3-(4-nitrophenyl)-, methyl ester

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